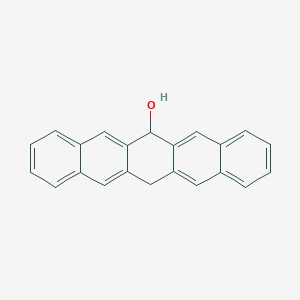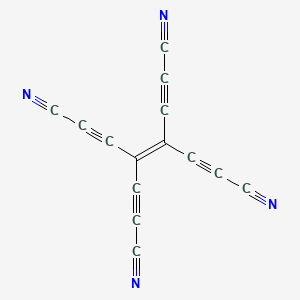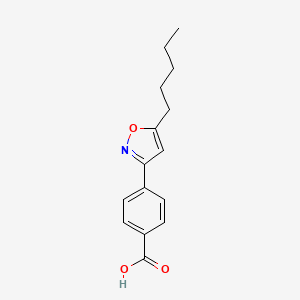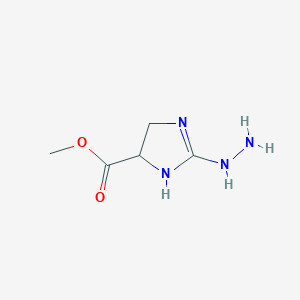
6,13-Dihydropentacen-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Dihydropentacen-6-OL is a chemical compound belonging to the pentacene family, which is known for its applications in organic electronics due to its extended π-conjugated system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dihydropentacen-6-OL typically involves the reduction of pentacene-6,13-dione. One common method includes the use of reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) in solvents like dimethylformamide (DMF) or acetone . This method is favored due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6,13-Dihydropentacen-6-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound back to pentacene-6,13-dione.
Reduction: Further reduction can lead to the formation of tetrahydropentacenes.
Substitution: Halogenation and other substitution reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like tin(II) chloride (SnCl₂) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Pentacene-6,13-dione.
Reduction: Tetrahydropentacenes.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
6,13-Dihydropentacen-6-OL has several applications in scientific research:
Organic Electronics: Used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its semiconducting properties.
Photophysics: Studied for its unique fluorescence properties when subjected to thermal and photolytic conditions.
Material Science: Investigated for its potential in creating new materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 6,13-Dihydropentacen-6-OL exerts its effects is primarily through its interaction with light and its ability to undergo redox reactions. The compound’s extended π-conjugated system allows it to absorb light and participate in electron transfer processes, making it useful in electronic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,13-Difluoropentacene: Similar in structure but with fluorine atoms at the 6 and 13 positions.
Pentacene-6,13-dione: The oxidized form of 6,13-Dihydropentacen-6-OL.
Tetrahydropentacenes: Reduced forms of pentacene derivatives.
Uniqueness
This compound is unique due to its specific balance of stability and reactivity, making it a versatile compound for various applications in organic electronics and material science. Its ability to undergo multiple types of chemical reactions while maintaining its structural integrity sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
757971-43-0 |
|---|---|
Molekularformel |
C22H16O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
6,13-dihydropentacen-6-ol |
InChI |
InChI=1S/C22H16O/c23-22-20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)22/h1-10,12-13,22-23H,11H2 |
InChI-Schlüssel |
UALYAIOSSKOSKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC=CC=C5C=C41)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)



![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)



![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)

![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
